1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone
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Overview
Description
1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro octane ring and an ethanone group. The presence of nitrogen atoms in the ring structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. The nitrogen atoms in the ring structure can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone
- 1-(2,7-Diazaspiro[3.4]octan-2-yl)ethanone
Uniqueness
1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone is unique due to its specific spiro linkage and the position of nitrogen atoms in the ring structure. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(1,7-diazaspiro[3.4]octan-7-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-7(11)10-5-3-8(6-10)2-4-9-8/h9H,2-6H2,1H3 |
InChI Key |
PSLMVIGPLXVNML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CCN2 |
Origin of Product |
United States |
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